molecular formula C17H21NO3 B2835705 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide CAS No. 1235375-68-4

2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide

Cat. No.: B2835705
CAS No.: 1235375-68-4
M. Wt: 287.359
InChI Key: CRBHBGLBANYNFH-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes alkylation to form 4-ethoxyphenyl bromide.

    Coupling with Furan Derivative: The 4-ethoxyphenyl bromide is then coupled with a furan derivative, such as 2-furylpropan-2-amine, using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The resulting intermediate is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(1-(furan-2-yl)butan-2-yl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-20-15-8-6-14(7-9-15)12-17(19)18-13(2)11-16-5-4-10-21-16/h4-10,13H,3,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBHBGLBANYNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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